Ethyl 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-(6-bromo-5-fluoro-4-methyl-2-nitropyridin-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O5/c1-3-18-6(15)4-19-8-5(2)7(12)9(11)13-10(8)14(16)17/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWKKGWHZNRWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(N=C1[N+](=O)[O-])Br)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162851 | |
| Record name | Ethyl 2-[(6-bromo-5-fluoro-4-methyl-2-nitro-3-pyridinyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417554-27-8 | |
| Record name | Ethyl 2-[(6-bromo-5-fluoro-4-methyl-2-nitro-3-pyridinyl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417554-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(6-bromo-5-fluoro-4-methyl-2-nitro-3-pyridinyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS# 1417554-27-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromo, fluoro, and nitro group, contributing to its unique pharmacological profile. The molecular formula is C_{12}H_{11BrFNO_4 with a molecular weight of approximately 321.12 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of substituted pyridines have shown significant activity against various bacterial strains, including resistant strains. The presence of halogen substituents (bromo and fluoro) is often correlated with enhanced antimicrobial efficacy due to increased lipophilicity and ability to penetrate bacterial membranes .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study evaluating similar nitropyridine derivatives reported notable antiproliferative effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of the nitro group is hypothesized to facilitate reactive oxygen species (ROS) generation, leading to cellular stress and apoptosis .
Case Studies
- Antiproliferative Effects :
- Mechanistic Insights :
- Synergistic Effects :
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Example conditions :
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Basic hydrolysis : 1M NaOH in THF/H₂O (1:1) at 60°C for 6 hours .
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Acidic hydrolysis : 6M HCl in refluxing ethanol (12 hours).
Outcome :
| Starting Material | Product | Yield | Purity |
|---|---|---|---|
| Ethyl 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetate | 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetic acid | 85–92% | ≥97% |
Reduction of the Nitro Group
The nitro group at the 2-position of the pyridine ring can be selectively reduced to an amine using catalytic hydrogenation or metal-based reductants.
Methods :
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Catalytic hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol at 25°C .
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Chemical reduction : SnCl₂ in concentrated HCl/ethanol (yield: 96–100%) .
Key intermediates :
-
Reduction products serve as precursors for aminopyridine derivatives, which are valuable in medicinal chemistry .
Halogen Displacement Reactions
The bromine atom at the 6-position participates in cross-coupling reactions, enabling diversification of the pyridine scaffold.
Reactions :
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Suzuki-Miyaura coupling :
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Buchwald-Hartwig amination :
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution at the 2-nitro or 5-fluoro positions under controlled conditions.
Examples :
-
Methoxydefluorination :
Ester Group Functionalization
The ethyl ester can be converted to amides or ketones via standard acyl transfer reactions.
Amide formation :
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Reagents: NH₃ or primary amines in THF with EDC/HOBt.
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Yield: 75–90%.
Grignard addition :
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Reagents: RMgX (R = Me, Et) in THF at 0°C → room temperature.
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Product: Tertiary alcohol derivatives.
Cycloaddition and Heterocycle Formation
The nitro group and aromatic system participate in cycloadditions to generate fused heterocycles.
Diels-Alder reaction :
Critical Analysis of Research Findings
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Steric effects : The 4-methyl group slightly hinders reactions at the adjacent 5-fluoro position, requiring elevated temperatures for substitution .
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Electronic effects : The nitro group strongly deactivates the pyridine ring, limiting electrophilic substitution but enhancing oxidative stability .
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Synthetic utility : This compound serves as a versatile intermediate for antibiotics (e.g., fluoroquinolone analogs) and kinase inhibitors .
Data synthesized from patent literature , PubChem , and pharmacological studies .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs based on substituent patterns, heterocyclic cores, and physicochemical properties.
Structural Analogues and Substituent Effects
Pyridine-Based Derivatives
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (CAS: 1335057-98-1)
- Structure : Pyridine ring with bromo (position 5), fluoro (position 3), and ethyl acetate at position 2.
- Key Differences : Lacks nitro and methyl groups; substituent positions differ.
- Relevance : The presence of bromo and fluoro substituents highlights shared halogenation strategies, but positional variations may alter electronic properties (e.g., ring activation for further substitution) .
Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate (CAS: 1805950-92-8)
- Structure : Chloro replaces fluoro at position 3.
- Comparison : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce steric hindrance but increase lipophilicity .
Thiophene-Based Analog
- Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate (CAS: 1956310-57-8) Structure: Thiophene core with bromo (position 5), nitro (position 2), and ethyl acetate at position 3. Key Differences: Thiophene’s sulfur atom introduces distinct electronic and aromatic properties compared to pyridine.
Pyrrole-Based Derivatives
- Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate (m.p. 98°C)
- Structure : Pyrrole core with methyl, propyl, and ester groups.
- Comparison : Pyrrole’s five-membered aromatic ring lacks the nitrogen atom’s electron-withdrawing effect present in pyridine, leading to higher electron density. This difference impacts solubility and melting points (e.g., pyrrole derivatives in exhibit lower melting points than pyridine analogs) .
Table 1: Key Properties of Selected Compounds
Analytical Data
- While LCMS (m/z 701) and HPLC retention time (1.27 minutes) are reported for a diazaspiro compound in , such data emphasize the importance of analytical profiling for structural confirmation in complex heterocycles .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or acetone |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (reported) |
Advanced: How to address regioselectivity challenges during the substitution reaction on the pyridine ring?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Electronic effects : The nitro group at position 2 deactivates the ring, directing substitution to position 3.
- Steric hindrance : The 4-methyl group may hinder reactivity at adjacent positions.
- Validation : Use LC-MS or ¹H/¹³C NMR to confirm substitution at the 3-position. Computational modeling (DFT) can predict reactivity trends .
Example contradiction : If competing substitution at position 5 occurs, adjust the base (e.g., switch from K₂CO₃ to NaH) to enhance nucleophilicity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
Q. Table 2: Reference Spectral Data
| Technique | Key Peaks/Signals |
|---|---|
| ¹H NMR | δ 1.3 (t, CH₃), 4.3 (q, OCH₂), 8.2 (s, pyridine H) |
| ¹³C NMR | δ 14.1 (CH₃), 61.5 (OCH₂), 165.2 (C=O) |
| HPLC | Retention time: 8.2 min (C18 column, 70:30 MeOH:H₂O) |
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Answer:
Contradictions often arise from:
- Byproducts : Nitro group reduction or ester hydrolysis. Mitigate by optimizing reaction anhydrous conditions.
- Isomerization : Check for tautomerism using variable-temperature NMR.
- Validation : Cross-reference with high-resolution crystallography data (e.g., CCDC entries) .
Case study : A 2023 study on coumarin analogs resolved conflicting NMR signals by confirming crystal structures via X-ray diffraction .
Basic: What are the stability and storage guidelines for this compound?
Answer:
- Stability : Sensitive to light and moisture due to the nitro group.
- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂).
- Shelf life : 6–12 months when desiccated .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
Focus on modifying:
- Ester group : Replace ethyl with methyl/propyl to study steric effects.
- Pyridine substituents : Vary bromo/fluoro positions to assess electronic impacts.
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
Example finding : In a 2020 study, ethyl-to-methyl substitution reduced activity by 40%, highlighting steric constraints .
Basic: What computational tools predict the reactivity of the pyridine core?
Answer:
- DFT calculations (Gaussian, ORCA) : Model charge distribution and Fukui indices to identify electrophilic sites.
- Molecular docking (AutoDock) : Predict binding affinities if targeting biological receptors .
Advanced: How to mitigate toxicity concerns during in vitro testing?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
